molecular formula C13H9F4NO2S B14157952 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 91308-57-5

4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B14157952
CAS No.: 91308-57-5
M. Wt: 319.28 g/mol
InChI Key: MCWYXNABLOVBSW-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound with the molecular formula C13H9F4NO2S. It is a sulfonamide derivative characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic aromatic substitution can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is particularly effective in forming hydrogen bonds with amino acid residues in the enzyme’s active site, leading to inhibition . Additionally, the fluoro and trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
  • 4-fluoro-2-(trifluoromethyl)phenyl isocyanate
  • 4-(trifluoromethyl)phenol

Uniqueness

4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .

Properties

CAS No.

91308-57-5

Molecular Formula

C13H9F4NO2S

Molecular Weight

319.28 g/mol

IUPAC Name

4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9F4NO2S/c14-9-5-7-10(8-6-9)21(19,20)18-12-4-2-1-3-11(12)13(15,16)17/h1-8,18H

InChI Key

MCWYXNABLOVBSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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